molecular formula C16H18FN3O3S B2515687 3-fluoro-4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide CAS No. 869075-18-3

3-fluoro-4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide

Cat. No.: B2515687
CAS No.: 869075-18-3
M. Wt: 351.4
InChI Key: WVPNULQKVNLAQJ-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide is a versatile chemical compound with a unique structure that makes it valuable in various scientific research areas. This compound is known for its applications in medicinal chemistry, drug discovery, and material science.

Preparation Methods

Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve large-scale reactions with optimized conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

3-fluoro-4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution processes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-fluoro-4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide is used in diverse scientific research areas due to its unique properties. Its applications include:

    Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.

    Drug Discovery: The compound serves as a lead compound or intermediate in the synthesis of potential drug candidates.

    Material Science: It is utilized in the creation of new materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

3-fluoro-4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide can be compared with other similar compounds, such as:

  • 3-fluoro-4-methoxybenzenesulfonamide
  • N-phenethylcarbamimidoylbenzenesulfonamide These compounds share structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of fluoro, methoxy, and sulfonamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)sulfonyl-2-(2-phenylethyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c1-23-15-8-7-13(11-14(15)17)24(21,22)20-16(18)19-10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H3,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPNULQKVNLAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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